molecular formula C16H16N4O4 B2416191 3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097912-38-2

3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No. B2416191
CAS RN: 2097912-38-2
M. Wt: 328.328
InChI Key: NACZSSNICGEVNW-UHFFFAOYSA-N
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Description

The compound “3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, an oxazole ring, a pyrrolidine ring, and an oxazolidinone ring . These types of structures are often found in biologically active compounds, including drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple heterocyclic rings. The pyridine ring is a six-membered ring with one nitrogen atom, the oxazole ring is a five-membered ring with one nitrogen atom and one oxygen atom, the pyrrolidine ring is a five-membered ring with one nitrogen atom, and the oxazolidinone ring is a five-membered ring with one nitrogen atom and two oxygen atoms . These rings likely contribute to the compound’s chemical properties and potential biological activity .

Scientific Research Applications

Synthetic Organic Chemistry

  • Generation of Nonstabilized Azomethine Ylides : Heating α-amino acids with various carbonyl compounds generates nonstabilized azomethine ylides through the elimination of water and carbon dioxide, involving intermediary 5-oxazolidinones. This route facilitates the synthesis of pyrrolidines, pyrrolines, and oxazolidines, showcasing the compound's role in organic synthesis (Tsuge et al., 1987).
  • Catalysis and Synthesis : The oxazolidinone framework is utilized as a catalyst in aldol reactions, indicating its potential in facilitating various organic transformations (Isart et al., 2008).
  • Double 1,3-Dipolar Cycloadditions : Utilizing nonstabilized azomethine ylides derived from decarboxylation of oxazolidin-5-ones for double 1,3-dipolar cycloadditions, leading to the diastereoselective synthesis of pyrrolidine-containing tetracyclic compounds (Zhang et al., 2019).

Antimicrobial Activity

  • Nitrogen-Carbon-Linked (Azolylphenyl)Oxazolidinone Antibacterial Agents : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone compounds exhibit antibacterial activity against Gram-negative organisms, expanding the spectrum of activity of this class of antibiotics (Genin et al., 2000).
  • Platelet Activating Factor Antagonists : Compounds featuring pyridin-3-yl substituted oxazolidinones are potent antagonists of platelet activating factor (PAF), useful in treating PAF-related disorders (Summers and Albert, 1987).

Corrosion Inhibition

  • Theoretical Study on Corrosion Inhibition : A derivative of oxazolidin-5-one has been examined as a corrosion inhibitor for carbon steel surfaces, demonstrating the compound's potential in materials science applications (Kubba and Al-Joborry, 2021).

Miscellaneous Applications

  • Catalytic and Synthetic Applications : Oxazolidinones are instrumental in various catalytic and synthetic processes, including cycloadditions and synthesis of pyrrolidines and oxazoles, highlighting their versatility in organic chemistry (Lemen and Wolfe, 2010).

properties

IUPAC Name

3-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c21-15(13-8-14(24-18-13)11-2-1-4-17-9-11)19-5-3-12(10-19)20-6-7-23-16(20)22/h1-2,4,8-9,12H,3,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACZSSNICGEVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

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